11-epi-Sulfocostunolide A
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Overview
Description
11-epi-Sulfocostunolide A is a sesquiterpene lactone with a unique sulfonic acid groupThis compound is known for its potent cytotoxic effects against tumor cells and its ability to inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-Sulfocostunolide A typically involves the catalytic hydrogenation of dehydrocostus lactone, followed by esterification with dibutyl phthalate . The reaction conditions often require the presence of NADPH and molecular oxygen, as the formation of the lactone ring is catalyzed by a cytochrome P450 enzyme .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as the expression of relevant enzymes in microbial systems, could also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions: 11-epi-Sulfocostunolide A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as dihydrocostunolide and other sulfonated guaianolides .
Scientific Research Applications
11-epi-Sulfocostunolide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on tumor cells and its antibacterial properties.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxicity.
Mechanism of Action
The mechanism of action of 11-epi-Sulfocostunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit cell proliferation by inducing apoptosis in tumor cells. The compound’s sulfonic acid group plays a crucial role in its bioactivity, possibly by interacting with specific enzymes or receptors involved in cell growth and survival .
Comparison with Similar Compounds
Costunolide: A sesquiterpene lactone with similar cytotoxic properties.
Dihydrocostunolide: A reduced form of costunolide with comparable bioactivity.
Sulfocostunolide B: Another sulfonated guaianolide isolated from Saussurea lappa
Uniqueness: 11-epi-Sulfocostunolide A is unique due to its specific sulfonic acid group, which enhances its solubility and bioactivity compared to other sesquiterpene lactones. This structural feature makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20O5S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19) |
InChI Key |
IDSMFDGIKYVJPL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Origin of Product |
United States |
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